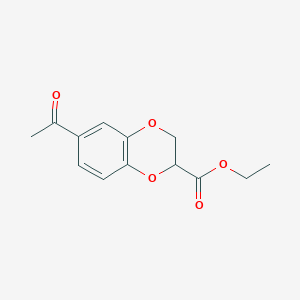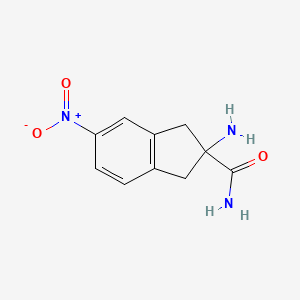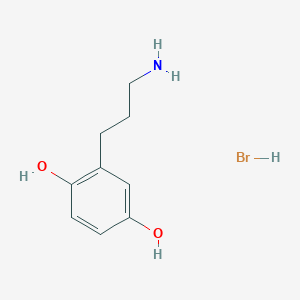
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly useful due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-isopropyl-N-(methoxymethyl)carbamate typically involves the reaction of isopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with higher oxidation states.
Reduction: It can be reduced to form amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It acts as an inhibitor for certain enzymes, allowing researchers to understand their function better .
Medicine
In medicine, this compound is explored for its potential use in drug development. It is used to synthesize various pharmaceutical intermediates and active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-isopropyl-N-(methoxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It forms covalent bonds with the active sites of these targets, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific structure of the compound and the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Uniqueness
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in various industrial processes .
Eigenschaften
Molekularformel |
C10H21NO3 |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
tert-butyl N-(methoxymethyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-8(2)11(7-13-6)9(12)14-10(3,4)5/h8H,7H2,1-6H3 |
InChI-Schlüssel |
AIJRPOLRZYXUGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(COC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


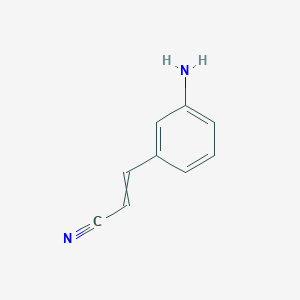
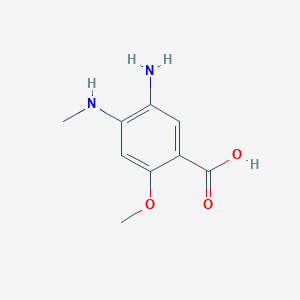
![5-[(3R)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B8549344.png)

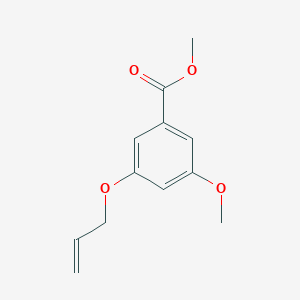





![Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B8549382.png)
